4-(Chloromethyl)thiazole hydrochloride
Overview
Description
4-(Chloromethyl)thiazole hydrochloride is an organic compound with the chemical formula C4H4ClNS·HCl. It is a colorless or yellowish crystalline solid with a pungent odor. This compound is highly soluble in water but has low solubility in organic solvents . It is primarily used as an intermediate in chemical synthesis and has applications in various fields, including medicine and bioorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)thiazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form thiazole-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Thiazole-4-carboxylic acid derivatives.
Reduction: Reduced thiazole derivatives with various functional groups.
Scientific Research Applications
4-(Chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antimicrobial and antiviral agents.
Industry: The compound is used in the production of pesticides and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)thiazole hydrochloride involves its interaction with nucleophiles, leading to the formation of substituted thiazole derivatives. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
4-(Chloromethyl)thiazole hydrochloride can be compared with other similar compounds, such as:
- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
- 5-(Chloromethyl)-1,3-thiazole hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group at the 4-position of the thiazole ring. This positioning allows for selective nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-(chloromethyl)-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTBASMQHFMANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376874 | |
Record name | 4-(Chloromethyl)thiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-58-2 | |
Record name | 4-(Chloromethyl)thiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-(Chloromethyl)thiazole hydrochloride significantly affect Glutathione Reductase activity in Saccharomyces cerevisiae?
A1: The research indicates that increasing concentrations of this compound (ACT) did not significantly alter Glutathione Reductase (GR) activity in Saccharomyces cerevisiae []. While slight fluctuations in GR activity were observed at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05, n = 3) [].
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